2-(4-methoxyphenyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core linked to a piperazine moiety and a 4-methoxyphenylacetyl group. The 4-methoxyphenyl group may enhance solubility and metabolic stability compared to unsubstituted aryl analogs, while the piperazine linker likely contributes to conformational flexibility, aiding receptor binding .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-32-19-9-7-17(8-10-19)15-20(31)28-11-13-29(14-12-28)22-21-23(25-16-24-22)30(27-26-21)18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTQYTQWXIEKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Aryl Group
- Ethoxyphenyl Analog (1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl]Piperazin-1-yl}-2-PhenoxyEthan-1-One): Replacing the 4-methoxyphenyl with a 4-ethoxyphenyl group increases lipophilicity (logP +0.5) and may prolong metabolic half-life due to reduced oxidative dealkylation. However, bulkier ethoxy substituents could sterically hinder target engagement .
- The addition of a triazole ring (vs. triazolopyrimidine) alters hydrogen-bonding capacity, possibly reducing kinase affinity but increasing selectivity for other targets .
Modifications to the Piperazine Linker
- Trifluoromethylphenyl-Piperazine Derivatives (e.g., 4-(4-(Trifluoromethyl)Phenyl)Piperazin-1-yl) :
The trifluoromethyl group enhances electron deficiency, improving interactions with serotonin receptors (e.g., 5-HT1A). Such analogs exhibit higher blood-brain barrier permeability compared to methoxyphenyl derivatives .
Core Heterocycle Replacements
- This structural shift correlates with antidepressant activity rather than kinase inhibition .
Comparative Data Table
| Compound Name | Core Structure | Aryl Substituent | Piperazine Modification | Molecular Weight (g/mol) | Hypothesized Target |
|---|---|---|---|---|---|
| Target Compound | Triazolopyrimidine | 4-Methoxyphenyl | None | 485.54 | Kinases, GPCRs |
| 1-{4-[3-(4-Ethoxyphenyl)-3H-Triazolo[4,5-d]Pyrimidin-7-yl]Piperazin-1-yl}-2-PhenoxyEthan-1-One | Triazolopyrimidine | 4-Ethoxyphenyl | Phenoxyacetyl | 499.56 | Kinases (reduced affinity) |
| 4-(4-(Trifluoromethyl)Phenyl)Piperazin-1-yl Methanone | Piperazine | Trifluoromethyl | Thiophene linkage | 354.32 | 5-HT1A, D2 receptors |
| 2-[5-(4-Methoxyphenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-yl]-6-Methyl-1,3-Benzothiazole | Pyrazoline-Benzothiazole | 4-Methoxyphenyl | Benzothiazole | 429.51 | Antidepressant targets |
Key Research Findings
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and ethoxy substituents improve solubility but may reduce binding to hydrophobic pockets compared to chloro or trifluoromethyl groups .
- Piperazine Flexibility : Unmodified piperazine in the target compound allows adaptable conformations, whereas rigidified analogs (e.g., trifluoromethylphenyl) enhance specificity for CNS targets .
- Core Heterocycle Impact: Triazolopyrimidines show broader kinase inhibition profiles, while pyrazolines and benzothiazoles prioritize monoaminergic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
